1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol
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Overview
Description
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound that features a piperazine ring attached to a pyridine ring, with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The mixture is usually treated with activated carbon and filtered before the solvent is distilled off .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also influence various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a pyridine ring and a propanol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H21N3O |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H21N3O/c1-3-12(17)11-8-10(2)13(15-9-11)16-6-4-14-5-7-16/h8-9,12,14,17H,3-7H2,1-2H3 |
InChI Key |
FKOJRGLBTFCJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCNCC2)O |
Origin of Product |
United States |
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